molecular formula C22H25N3O6S B2417213 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189730-31-1

8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2417213
CAS RN: 1189730-31-1
M. Wt: 459.52
InChI Key: FTRLNOFECWKBSJ-UHFFFAOYSA-N
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Description

8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H25N3O6S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one and its related structures have been central to various synthetic pathways, forming a multitude of derivatives. For instance, methanesulfonyl has been employed as a protective group for phenolic hydroxy in the synthesis of specific metabolites, showcasing the utility of such compounds in creating complex molecular structures with potential biological relevance (Mizuno et al., 2006). Furthermore, derivatives of this compound have been synthesized through reactions like the Ritter reaction, generating novel compounds with unique structures (Rozhkova et al., 2013).

Antimicrobial Activities

A significant portion of research has focused on exploring the antimicrobial properties of derivatives of this compound. New series of derivatives containing 1,2,4-triazole, piperidine, and sulfonamide moieties have shown significant antimicrobial activity against various microbial strains, indicating the potential of these compounds in medicinal chemistry and drug development (Dalloul et al., 2017).

Novel Agonists and Receptor Interactions

Research has also ventured into the development of novel small-molecule agonists using derivatives of this compound. For instance, derivatives have been developed with potent in vitro effects on specific receptors like the human parathyroid hormone receptor 1 (hPTHR1), indicating potential therapeutic applications in treating conditions like hypoparathyroidism (Nishimura et al., 2018).

properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-29-16-6-4-15(5-7-16)20-21(26)24-22(23-20)10-12-25(13-11-22)32(27,28)17-8-9-18(30-2)19(14-17)31-3/h4-9,14H,10-13H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRLNOFECWKBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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